molecular formula C18H15FN4O4 B2684478 1-(3,5-dimethoxyphenyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1173753-64-4

1-(3,5-dimethoxyphenyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2684478
CAS RN: 1173753-64-4
M. Wt: 370.34
InChI Key: JLKJBHYKUVVEPL-UHFFFAOYSA-N
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Description

1-(3,5-dimethoxyphenyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C18H15FN4O4 and its molecular weight is 370.34. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition

1,2,3-Triazole derivatives have been synthesized and evaluated for their potential as enzyme inhibitors. For example, certain isatin 1,2,3-triazoles have shown potent inhibitory activity against caspase-3, an enzyme crucial for apoptosis, suggesting their potential in the development of therapeutic agents targeting apoptosis-related diseases (Jiang & Hansen, 2011).

Anti-Protozoal and Anti-Cancer Activity

Triazole-containing compounds have been reported to possess significant anti-protozoal and anti-cancer properties. Novel dihydropyrrolo[3,4-d][1,2,3]triazoles have shown promising in vitro activity against protozoal infections and have been investigated for their cytotoxic activities, highlighting their potential in developing new anti-protozoal and anti-cancer agents (Dürüst et al., 2012).

Molecular Interactions and Structural Analysis

The study of π-hole tetrel bonding interactions in triazole derivatives, including analysis through Hirshfeld surface analysis and DFT calculations, has been crucial for understanding the molecular interactions that govern the structural and electronic properties of these compounds. Such insights are invaluable for the rational design of new materials and pharmaceuticals (Ahmed et al., 2020).

Fluorescent Molecular Probes

Compounds incorporating the 1,2,3-triazole moiety have been explored as fluorescent molecular probes due to their strong solvent-dependent fluorescence. These properties make them suitable for developing ultrasensitive fluorescent probes for biological and chemical analysis, enabling the study of various biological events and processes (Diwu et al., 1997).

Synthesis of Novel Organic Molecules

The 1,2,3-triazole ring serves as a cornerstone in organic synthesis, facilitating the creation of novel organic molecules with diverse biological activities. These activities range from antimicrobial to antitumor properties, underscoring the versatility of triazole derivatives in medicinal chemistry (Suryawanshi et al., 2022).

properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O4/c1-26-13-7-12(8-14(9-13)27-2)23-16-15(20-21-23)17(24)22(18(16)25)11-5-3-10(19)4-6-11/h3-9,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKJBHYKUVVEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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